

An In-depth Technical Guide to the Chemical Characterization of (S)-Menthiafolic Acid

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Compound of Interest

Compound Name: (S)-Menthiafolic acid

Cat. No.: B12788632

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Abstract:

(S)-Menthiafolic acid, systematically known as (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid, is a naturally occurring acyclic monoterpenoid. This document provides a comprehensive technical overview of its chemical characterization, including its physicochemical properties, spectroscopic data, proposed synthetic and isolation methodologies, and potential biological activities based on related compounds. Due to the limited availability of specific experimental data for **(S)-Menthiafolic acid** in public-access databases, this guide consolidates known information and presents plausible experimental protocols and inferred biological functions to serve as a foundational resource for researchers.

Introduction

(S)-Menthiafolic acid is a chiral monoterpenoid carboxylic acid. Its structure features a ten-carbon backbone with two methyl groups, a hydroxyl group at a chiral center (C6), and two carbon-carbon double bonds. The "(S)" designation indicates the stereochemistry at the C6 position, and "(2E)" refers to the geometry of the double bond between C2 and C3. This compound has been identified as a constituent of several plant species, including dill (*Anethum graveolens*) and açai palm (*Euterpe oleracea*).^[1] While not as extensively studied as other monoterpenoids, its structural features suggest potential for interesting biological activities.

Chemical and Physical Properties

The fundamental chemical and physical properties of **(S)-Menthiafolic acid** are summarized in the table below. These data are compiled from various chemical databases.

Property	Value	Reference(s)
IUPAC Name	(2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid	[1]
Synonyms	(S)-Menthiafolic acid, (+)-Menthiafolic acid	[1]
Molecular Formula	C ₁₀ H ₁₆ O ₃	[1]
Molecular Weight	184.23 g/mol	[1]
CAS Number	75979-26-9	[1]
Appearance	Not reported; likely an oil or low-melting solid	
Optical Rotation	Not reported	

Spectroscopic Data

Detailed experimental spectroscopic data for **(S)-Menthiafolic acid** are not readily available. The following sections provide predicted data and information on related compounds to aid in characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A predicted ¹³C NMR spectrum is available and provides expected chemical shifts for the carbon atoms in the structure.

Carbon Atom	Predicted Chemical Shift (ppm)
1	~171.5
2	~129.0
3	~140.0
4	~40.0
5	~22.0
6	~73.0
7	~145.0
8	~112.0
2-CH ₃	~12.5
6-CH ₃	~27.0

Note: These are predicted values and may differ from experimental results.

¹H NMR: Experimentally determined ¹H NMR data for **(S)-Menthiafolic acid** is not currently available in public databases. However, based on the structure, the following proton signals would be expected:

- A vinyl proton at the C3 position.
- Protons of the vinyl group at C7 and C8.
- Methylene protons at C4 and C5.
- Singlets for the two methyl groups.
- A signal for the hydroxyl proton.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **(S)-Menthiafolic acid** is not available. However, characteristic absorption bands can be predicted based on its functional groups:

- O-H stretch (hydroxyl): A broad band around 3300 cm^{-1} .
- O-H stretch (carboxylic acid): A very broad band from $2500\text{--}3300\text{ cm}^{-1}$.
- C-H stretch (alkane and alkene): Bands between $2850\text{--}3100\text{ cm}^{-1}$.
- C=O stretch (carboxylic acid): A strong, sharp band around $1700\text{--}1725\text{ cm}^{-1}$.
- C=C stretch (alkene): Bands around $1640\text{--}1680\text{ cm}^{-1}$.
- C-O stretch (hydroxyl and carboxylic acid): Bands in the $1050\text{--}1300\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Experimentally determined mass spectrometry data for **(S)-Menthiafolic acid** is not readily available. For electrospray ionization (ESI), the expected $[M-H]^-$ ion in negative mode would be at m/z 183.10. In positive mode, the $[M+H]^+$ ion would be at m/z 185.12, and the $[M+Na]^+$ ion at m/z 207.10. Fragmentation patterns would likely involve loss of water (H_2O) and carbon dioxide (CO_2).

Experimental Protocols

The following are proposed experimental protocols for the synthesis and isolation of **(S)-Menthiafolic acid** based on methodologies for similar compounds.

Proposed Stereoselective Synthesis

A plausible route to **(S)-Menthiafolic acid** involves the oxidation of (S)-linalool. This would be a multi-step process.

Step 1: Protection of the Tertiary Alcohol The tertiary alcohol of (S)-linalool is first protected to prevent its oxidation in subsequent steps. A common protecting group for tertiary alcohols is the silyl ether, for example, using tert-butyldimethylsilyl chloride (TBDMSCl).

Protocol:

- Dissolve (S)-linalool (1 equivalent) in anhydrous dichloromethane (DCM).
- Add imidazole (1.5 equivalents).

- Add TBDMSCl (1.2 equivalents) portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction with saturated aqueous sodium bicarbonate.
- Extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting silyl ether by column chromatography.

Step 2: Oxidation of the Primary Alcohol to the Carboxylic Acid The protected linalool is then subjected to a two-step oxidation to convert the primary alcohol to a carboxylic acid.

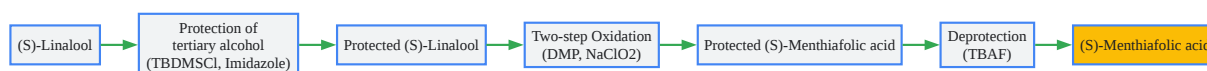
Protocol:

- Oxidation to the aldehyde: Dissolve the protected linalool (1 equivalent) in anhydrous DCM. Add Dess-Martin periodinane (1.5 equivalents) and stir at room temperature for 2-4 hours.
- Filter the reaction mixture through a pad of Celite and wash with DCM.
- Concentrate the filtrate under reduced pressure.
- Oxidation to the carboxylic acid: Dissolve the crude aldehyde in a mixture of t-butanol and water. Add 2-methyl-2-butene (5 equivalents) followed by a solution of sodium chlorite (4 equivalents) and sodium dihydrogen phosphate (4 equivalents) in water.
- Stir the reaction vigorously for 4-6 hours.
- Extract the mixture with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection of the Tertiary Alcohol The final step is the removal of the silyl protecting group to yield **(S)-Menthiafolic acid**.

Protocol:

- Dissolve the protected carboxylic acid (1 equivalent) in tetrahydrofuran (THF).
- Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equivalents) at 0 °C.
- Stir the reaction at room temperature for 1-2 hours.
- Quench with saturated aqueous ammonium chloride.
- Extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the final product, **(S)-Menthiafolic acid**, by column chromatography.



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Proposed synthetic workflow for **(S)-Menthiafolic acid**.

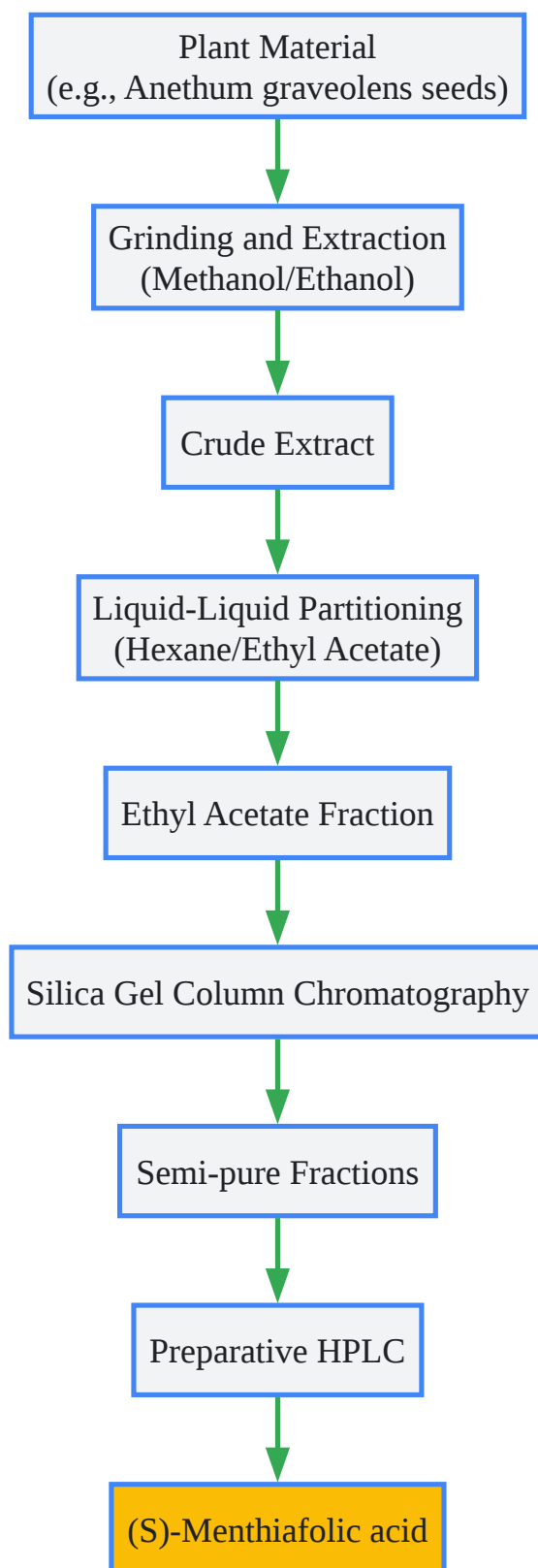
Proposed Isolation from Natural Sources

A general procedure for the isolation of **(S)-Menthiafolic acid** from a plant source like *Anethum graveolens* (dill) seeds is outlined below.

Protocol:

- Extraction:
 - Grind the dried plant material (e.g., dill seeds) into a fine powder.
 - Perform a Soxhlet extraction with a solvent such as methanol or ethanol for 6-8 hours.

- Alternatively, perform maceration at room temperature with the chosen solvent for 24-48 hours with occasional shaking.
- Concentrate the resulting extract under reduced pressure to obtain a crude extract.
- Fractionation:
 - Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol. **(S)-Menthiafolic acid** is expected to be in the ethyl acetate fraction.
 - Concentrate the ethyl acetate fraction.
- Chromatographic Purification:
 - Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.
 - Elute with a gradient of hexane and ethyl acetate.
 - Collect fractions and monitor by thin-layer chromatography (TLC).
 - Combine fractions containing the compound of interest.
 - Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) if necessary.



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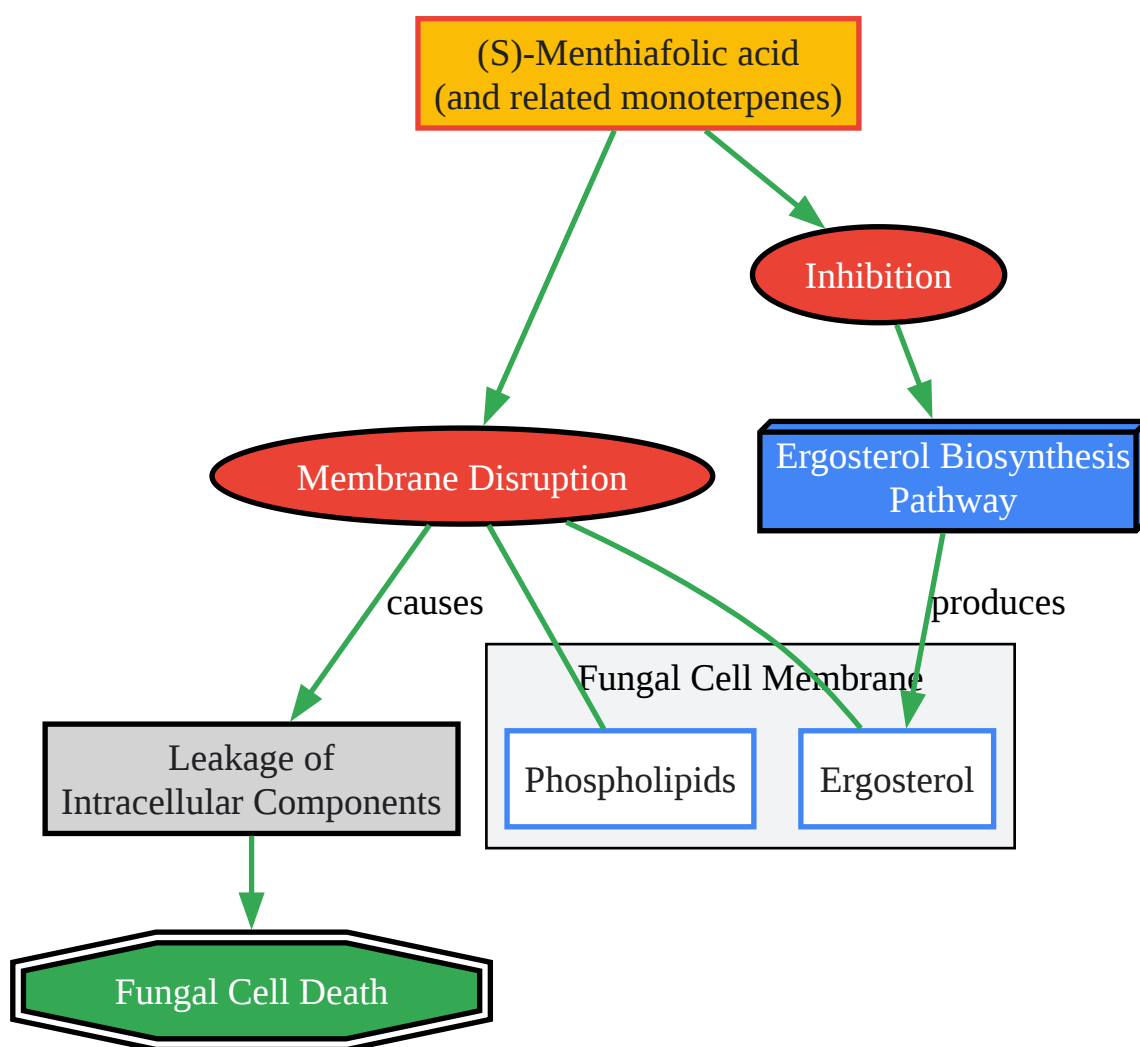
General workflow for the isolation of **(S)-Menthiafolic acid**.

Potential Biological Activity and Signaling Pathways

There is no specific research on the biological activity of **(S)-Menthiafolic acid**. However, the activities of other acyclic monoterpenoids and monoterpene acids can provide insights into its potential therapeutic effects.

Antimicrobial and Antifungal Activity

Many acyclic monoterpenoids exhibit significant antimicrobial and antifungal properties. The proposed mechanism of action for many of these compounds involves the disruption of microbial cell membranes. Their lipophilic nature allows them to intercalate into the lipid bilayer of the cell membrane, leading to increased fluidity and permeability. This can disrupt essential cellular processes such as ion transport and energy production, ultimately leading to cell death. In fungi, some monoterpenes have been shown to interfere with ergosterol biosynthesis, a key component of the fungal cell membrane.



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References

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